methyl 3-amino-1-(2,3-difluorobenzyl)-1H-pyrazole-4-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole ring, followed by the introduction of the amino, methyl ester, and 2,3-difluorobenzyl groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrazole ring, the methyl ester group, the amino group, and the 2,3-difluorobenzyl group. The presence of these functional groups would likely confer specific chemical properties to the compound, such as its reactivity, polarity, and hydrogen-bonding capabilities .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The amino group might participate in acid-base reactions, the ester group could undergo hydrolysis or transesterification, and the pyrazole ring might undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester and amino groups might increase its solubility in polar solvents. The fluorine atoms in the 2,3-difluorobenzyl group might influence the compound’s reactivity and stability .Mechanism of Action
Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. If it’s used in materials science or another field, its “mechanism of action” might refer to how it reacts or behaves under specific conditions .
Safety and Hazards
Without specific information, it’s hard to predict the safety and hazards associated with this compound. As with any chemical, safe handling procedures should be followed to minimize risk. The compound’s Material Safety Data Sheet (MSDS) would provide detailed information about its potential hazards, safe handling procedures, and emergency response measures .
Future Directions
The future research directions involving this compound would depend on its intended application. If it shows promise as a pharmaceutical, future studies might focus on optimizing its synthesis, improving its efficacy, or investigating its pharmacokinetics and pharmacodynamics. If it’s used in materials science, future research might explore its properties under various conditions or its potential uses in new materials .
properties
IUPAC Name |
methyl 3-amino-1-[(2,3-difluorophenyl)methyl]pyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O2/c1-19-12(18)8-6-17(16-11(8)15)5-7-3-2-4-9(13)10(7)14/h2-4,6H,5H2,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQIZIQSNUQAPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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